molecular formula C17H16O5 B14153779 5,6,8-Trimethoxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one CAS No. 3748-40-1

5,6,8-Trimethoxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one

Cat. No.: B14153779
CAS No.: 3748-40-1
M. Wt: 300.30 g/mol
InChI Key: ZUIXIMOUVURKMF-UHFFFAOYSA-N
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Description

5,6,8-Trimethoxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one is an organic compound belonging to the class of naphthopyranones It is characterized by its unique structure, which includes three methoxy groups and a methyl group attached to a naphthopyranone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,8-Trimethoxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one typically involves the methylation of 5,6,8-trihydroxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one. The reaction conditions often include the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the process would involve optimizing reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,6,8-Trimethoxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require strong nucleophiles and may be facilitated by catalysts or under acidic/basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

5,6,8-Trimethoxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,6,8-Trimethoxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes and pathways, depending on its structure and functional groups. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,8-Trimethoxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

3748-40-1

Molecular Formula

C17H16O5

Molecular Weight

300.30 g/mol

IUPAC Name

5,6,8-trimethoxy-2-methylbenzo[g]chromen-4-one

InChI

InChI=1S/C17H16O5/c1-9-5-12(18)16-14(22-9)7-10-6-11(19-2)8-13(20-3)15(10)17(16)21-4/h5-8H,1-4H3

InChI Key

ZUIXIMOUVURKMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)OC)OC

Origin of Product

United States

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